2,4-Dimethyl-2-isopropylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-isopropylpentanoic acid is an organic compound with the molecular formula C10H20O2 It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups and an isopropyl group attached to the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-isopropylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of nonylene with carbon monoxide, followed by a series of rearrangement reactions to achieve the desired structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-isopropylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-2-isopropylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2-isopropylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpentanoic acid
- 2-Isopropylpentanoic acid
- 2,4-Dimethyl-3-isopropylpentanoic acid
Uniqueness
2,4-Dimethyl-2-isopropylpentanoic acid is unique due to its specific branching pattern and the presence of both methyl and isopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
24353-77-3 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,4-dimethyl-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C10H20O2/c1-7(2)6-10(5,8(3)4)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) |
InChI Key |
WWPDEUORQAIWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.